molecular formula C11H17N3O6 B12308655 2'-O-Methyl-5-hydroxymethylcytidine

2'-O-Methyl-5-hydroxymethylcytidine

Cat. No.: B12308655
M. Wt: 287.27 g/mol
InChI Key: YHOUCWSAAAAILW-FDDDBJFASA-N
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Description

2’-O-Methyl-5-hydroxymethylcytidine is a modified nucleoside found in RNA. It is an oxidative derivative of 5-methylcytidine, which plays a significant role in the regulation of gene expression and cellular stress responses. This compound has been identified in various organisms, including archaea, bacteria, and eukarya .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methyl-5-hydroxymethylcytidine involves the oxidation of 5-methylcytidine. This process can be catalyzed by enzymes such as TET (Ten-Eleven Translocation) enzymes. The reaction conditions typically include the use of bio-isotopologues and LC-MS/HRMS for stability analysis .

Industrial Production Methods

the synthesis in a laboratory setting involves the use of specific enzymes and controlled reaction conditions to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methyl-5-hydroxymethylcytidine undergoes various chemical reactions, including:

    Oxidation: Conversion of 5-methylcytidine to 2’-O-Methyl-5-hydroxymethylcytidine.

    Substitution: Potential substitution reactions at the hydroxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as TET enzymes.

    Solvents: Typically aqueous solutions or buffers.

Major Products Formed

The major product formed from the oxidation of 5-methylcytidine is 2’-O-Methyl-5-hydroxymethylcytidine .

Scientific Research Applications

2’-O-Methyl-5-hydroxymethylcytidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-O-Methyl-5-hydroxymethylcytidine involves its incorporation into RNA, where it can influence gene expression and cellular stress responses. The molecular targets include specific RNA sequences, and the pathways involved are related to RNA metabolism and modification .

Comparison with Similar Compounds

Similar Compounds

    5-Methylcytidine: The precursor to 2’-O-Methyl-5-hydroxymethylcytidine.

    5-Hydroxymethylcytidine: Another oxidative derivative of 5-methylcytidine.

    2’-O-Methylcytidine: A related compound with a similar modification at the 2’-O position.

Uniqueness

2’-O-Methyl-5-hydroxymethylcytidine is unique due to its dual modification, which combines methylation at the 2’-O position and hydroxymethylation at the 5 position. This combination of modifications can have distinct effects on RNA stability and function compared to other similar compounds .

Properties

Molecular Formula

C11H17N3O6

Molecular Weight

287.27 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one

InChI

InChI=1S/C11H17N3O6/c1-19-8-7(17)6(4-16)20-10(8)14-2-5(3-15)9(12)13-11(14)18/h2,6-8,10,15-17H,3-4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1

InChI Key

YHOUCWSAAAAILW-FDDDBJFASA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)CO)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O

Origin of Product

United States

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